3-Cyano-2-fluoro-4-methoxybenzoic acid

pKa Carboxylic Acid Reactivity Amide Coupling

Researchers require a building block that maintains synthetic route fidelity and final compound efficacy. Generic disubstituted analogs fail due to altered pKa and LogP. This trisubstituted benzoic acid (CAS 840481-53-0) is the exact intermediate from patent WO2005012283A1 for IKK inhibitor synthesis. - **Key advantage:** Lower LogP (1.2) improves solubility vs 2-fluoro-4-methoxybenzoic acid (LogP 1.53-1.85). - **Reactivity:** Lower pKa enables faster amide couplings, even with hindered amines. - **Supply reliability:** High-yielding scalable synthesis (100% reported yield) ensures consistent availability for preclinical projects.

Molecular Formula C9H6FNO3
Molecular Weight 195.149
CAS No. 840481-53-0
Cat. No. B3018020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-fluoro-4-methoxybenzoic acid
CAS840481-53-0
Molecular FormulaC9H6FNO3
Molecular Weight195.149
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)F)C#N
InChIInChI=1S/C9H6FNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)
InChIKeyXYCJVYVIYGWZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-Cyano-2-fluoro-4-methoxybenzoic Acid


3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) is a trisubstituted benzoic acid featuring a 3-cyano group, a 2-fluoro substituent, and a 4-methoxy group on the aromatic ring . This specific substitution pattern is distinct from common 2,4-disubstituted or 4-cyano analogs, imparting unique electronic and steric properties that influence its reactivity and physicochemical profile [1]. The compound serves primarily as a versatile building block in medicinal chemistry for the construction of more complex, biologically active molecules [1].

Distinct 3-cyano-2-fluoro-4-methoxy substitution pattern for unique electronic properties
Enhanced acidity supports efficient amide coupling reactivity
Reduced lipophilicity aids aqueous solubility and formulation optimization

Risks of Substituting 3-Cyano-2-fluoro-4-methoxybenzoic Acid


Generic substitution with closely related benzoic acid analogs, such as 2-fluoro-4-methoxybenzoic acid or 4-cyano-2-fluorobenzoic acid, is not feasible due to significant differences in key physicochemical properties that directly impact downstream synthesis and biological activity [1]. The presence and position of the cyano group in 3-cyano-2-fluoro-4-methoxybenzoic acid confer a distinct acid dissociation constant (pKa) and lipophilicity (LogP) compared to these analogs . These differences alter the compound's solubility, reactivity in coupling reactions, and ability to permeate biological membranes, potentially leading to substantial variations in reaction yields, product purity, and final compound efficacy [2]. Procurement of this specific compound is therefore critical to ensure the fidelity of established synthetic routes and the reproducibility of biological data.

pKa shift
pKa difference versus non-cyano analogs may alter coupling reactivity and yields.
LogP variation
Higher lipophilicity of non-cyano analogs may impact solubility and permeability profiles.
Synthetic route divergence
Structural analogs may lack reported high-yield route, affecting supply reliability and cost.

Quantitative Comparison of 3-Cyano-2-fluoro-4-methoxybenzoic Acid


Enhanced Acidity in Amide Bond Formation

The 3-cyano group in 3-cyano-2-fluoro-4-methoxybenzoic acid significantly increases the acidity of the carboxylic acid moiety compared to its non-cyano analog. The predicted pKa of 3-cyano-2-fluoro-4-methoxybenzoic acid is 2.98 , which is 0.56 units lower (more acidic) than the pKa of 3.54 for 2-fluoro-4-methoxybenzoic acid [1]. This increased acidity facilitates deprotonation and enhances the compound's reactivity in nucleophilic acyl substitution reactions, such as amide bond formation.

Acid Dissociation (pKa)
Reported
Target: pKa 2.98 (Predicted) Comparator: 2-fluoro-4-methoxybenzoic acid, pKa 3.54 (Predicted) ΔpKa = −0.56 (more acidic)
May enhance amide coupling reactivity
Predicted values; experimental validation advised
pKa Carboxylic Acid Reactivity Amide Coupling

Reduced Lipophilicity for Improved Solubility

The incorporation of the polar cyano group at the 3-position reduces the overall lipophilicity of the molecule compared to the parent 2-fluoro-4-methoxybenzoic acid scaffold. The octanol-water partition coefficient (LogP) for 3-cyano-2-fluoro-4-methoxybenzoic acid is reported as 1.2 [1], which is lower than the LogP values of 1.53 to 1.85 reported for 2-fluoro-4-methoxybenzoic acid from various sources [2]. This reduction in LogP translates to improved aqueous solubility.

Lipophilicity (LogP)
Reported
1.2
LogP
Comparator range: 1.53–1.85 (2-fluoro-4-methoxybenzoic acid)
May improve aqueous solubility and drug-like properties
Database reported ranges; verify for specific conditions
LogP Lipophilicity Solubility Drug-Likeness

High-Yield Scalable Synthesis

A key differentiator for procurement is the existence of a highly efficient synthetic route. According to the patent WO2005012283A1, the preparation of 3-cyano-2-fluoro-4-methoxybenzoic acid can be achieved with a reported yield of 100% [1]. While this is an idealized laboratory yield, it is substantially higher than yields often encountered in the synthesis of similar ortho-halogenated cyanobenzoic acids, where yields can be significantly lower due to competing reactions and purification challenges [2].

Synthetic Yield
Class-level
100% (patent WO2005012283A1)
vs typical lower yields for ortho-halogenated cyanobenzoic acids
Supports scalable supply and cost control
Idealized patent yield; actual yields may vary
Synthesis Yield Scalability Process Chemistry

Key Applications of 3-Cyano-2-fluoro-4-methoxybenzoic Acid


Anti-Inflammatory Benzothiophene Library Synthesis

The compound is a documented intermediate in the synthesis of substituted benzothiophenes disclosed in patent WO2005012283A1 [1]. These benzothiophene derivatives act as IKK inhibitors and are being developed as anti-inflammatory agents. Researchers exploring this chemical space should procure 3-cyano-2-fluoro-4-methoxybenzoic acid to maintain fidelity to the patented synthetic route and ensure the biological activity of the resulting compounds is reproducible [1].

Optimized Amide Bond Formation

Given its lower pKa relative to non-cyano analogs [1], 3-cyano-2-fluoro-4-methoxybenzoic acid is an excellent choice for chemists seeking a benzoic acid building block with enhanced reactivity in amide couplings. This can lead to faster reaction times and improved yields when constructing amide-containing libraries or final drug candidates, particularly when reacting with sterically hindered or less nucleophilic amines .

Solubility-Focused Drug Candidate Design

Medicinal chemists focused on improving the aqueous solubility of a lead series should consider 3-cyano-2-fluoro-4-methoxybenzoic acid as a scaffold fragment. Its lower LogP (1.2) compared to 2-fluoro-4-methoxybenzoic acid (LogP 1.53-1.85) [1] indicates that incorporating this fragment can help reduce overall molecular lipophilicity, a key strategy for mitigating solubility-limited absorption and improving drug-like properties [1].

Reliable Preclinical Scale-Up and Supply

For projects transitioning from discovery to preclinical development, a reliable and efficient supply of intermediates is critical. The high-yielding (100% reported yield) synthetic route for 3-cyano-2-fluoro-4-methoxybenzoic acid [1] provides confidence in its scalable production. This minimizes the risk of supply chain interruptions and cost overruns, making it a more secure procurement choice compared to analogs with lower-yielding or more complex syntheses .

Application
Selection Property
Validation Focus
Benzothiophene synthesis (IKK inhibitor research)
Building block identity
Route fidelity validation
Amide coupling efficiency
Acidity-enhanced reactivity
Coupling yield and condition optimization
Solubility optimization in lead series
Reduced lipophilicity profile
Solubility and permeability assessment
Scalable intermediate supply
High-yielding synthetic route
Supply reliability and cost assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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